2-Tert-butoxy-5-hydroxybenzenesulfonamide
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Overview
Description
2-Tert-butoxy-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO4S It is a derivative of benzenesulfonamide, featuring a tert-butoxy group and a hydroxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-hydroxybenzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzenesulfonamide derivative.
Introduction of Hydroxy Group: A hydroxy group is introduced at the desired position on the benzene ring through electrophilic aromatic substitution.
Introduction of Tert-butoxy Group: The tert-butoxy group is introduced via nucleophilic substitution, often using tert-butyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
2-Tert-butoxy-5-hydroxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tert-butoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-4-hydroxybenzenesulfonamide: Similar structure but with the hydroxy group at a different position.
2-Tert-butoxy-5-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-Tert-butoxy-5-aminobenzenesulfonamide: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
2-Tert-butoxy-5-hydroxybenzenesulfonamide is unique due to the specific positioning of the tert-butoxy and hydroxy groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C10H15NO4S |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-10(2,3)15-8-5-4-7(12)6-9(8)16(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14) |
InChI Key |
VKIGNFMVPGIUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
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